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Compound of Interest

Compound Name: BI-167107

Cat. No.: B15619068 Get Quote

An In-depth Technical Guide to BI-167107 For Researchers, Scientists, and Drug Development

Professionals

This guide provides a comprehensive technical overview of BI-167107, a high-affinity full

agonist for the β2 adrenergic receptor. It covers the chemical structure, physicochemical and

pharmacological properties, associated signaling pathways, and key experimental

methodologies.

Core Chemical Identity
BI-167107 is a synthetic organic compound developed by Boehringer Ingelheim. It was created

during a research campaign to develop third-generation, long-acting β2-agonists for treating

pulmonary diseases like asthma.[1][2][3] Its high potency and remarkably slow dissociation rate

have made it an invaluable tool for structural biology, particularly in stabilizing and crystallizing

the active state of the β2 adrenergic receptor (β2AR) and its complex with G-proteins.[1][3][4]

Chemical Structure and Identifiers
The chemical structure and standard identifiers for BI-167107 are summarized below.
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Identifier Value

IUPAC Name

5-hydroxy-8-(1-hydroxy-2-((2-methyl-1-(o-

tolyl)propan-2-yl)amino)ethyl)-2H-benzo[b][3]

[5]oxazin-3(4H)-one[6]

CAS Number 1202235-68-4[5][6]

Molecular Formula C₂₁H₂₆N₂O₄[6]

SMILES
O=C(N1)COC2=C1C(O)=CC=C2C(CNC(C)

(C)CC3=C(C)C=CC=C3)O[6]

2D Structure alt text

Physicochemical Properties
Key physicochemical data for BI-167107 are presented in the table below. This information is

crucial for handling, formulation, and experimental design.

Property Value

Molecular Weight 370.449 g/mol [6][7]

Purity >98% (via HPLC)[6][7]

Solubility
Soluble in DMSO at 75 mg/mL (202.46 mM)[6]

[7]

Pharmacological Profile
BI-167107 is characterized by its potent agonism at β-adrenergic receptors and a distinctive

selectivity profile.

Mechanism of Action
BI-167107 acts as a full agonist at the β2 adrenergic receptor, a member of the G-protein-

coupled receptor (GPCR) family.[4][5] Upon binding, it stabilizes an active conformation of the

receptor, promoting its coupling to the stimulatory G-protein (Gs).[8] This activation initiates a
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downstream signaling cascade. The compound's utility in structural studies is enhanced by its

extremely slow dissociation from the receptor, with a half-life of over 30 hours, which ensures

the receptor remains in a stable, agonist-bound state.[1][3]

Potency and Efficacy
The following table summarizes the quantitative pharmacological data for BI-167107,

highlighting its high affinity and functional potency.

Parameter Target Value Assay Type

K_d Human β2AR 84 pM[1][3][4][5] Radioligand Binding

EC₅₀ Human β2AR 0.05 nM[1][3] cAMP Accumulation

t½ (dissociation) Human β2AR 30 hours[1][3]
Radioligand

Dissociation

IC₅₀ Human β1AR 3.2 nM[1][2][3][6] Agonist Radioligand

IC₅₀ Human α1A 32 nM[1][2][3][6]
Antagonist

Radioligand

Selectivity Profile
While highly potent at β2AR, BI-167107 is not entirely selective. A Eurofins Safety Panel 44™

screen revealed significant activity at other receptors.[1][2][3] Its activity at β1AR is also

notable.[1][2][3][6]
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Target Activity Type IC₅₀

β1 Adrenergic Receptor

(human)
Agonist 3.2 nM[1][2][3]

α1A Adrenergic Receptor

(human)
Antagonist 32 nM[1][2][3]

5-HT1B (human) Antagonist 0.25 µM[2][3]

5-HT1A (human) Agonist 1.4 µM[2][3]

D2S (human) Agonist 5.9 µM[2][3]

5-HT Transporter (human) Antagonist 6.1 µM[2][3]

µ (MOP) Opioid Receptor

(human)
Agonist 6.5 µM[2][3]

Dopamine Transporter

(human)
Antagonist 7.2 µM[2][3]

Signaling Pathway
Activation of the β2AR by BI-167107 initiates the canonical Gs-protein signaling cascade. The

diagram below illustrates this pathway.
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β2AR Gs-protein signaling pathway activated by BI-167107.

Experimental Protocols
BI-167107's unique properties have led to its use in various experimental settings. Below are

outlines of key methodologies.

Synthesis of BI-167107
A practical, 7-step synthetic route has been developed for BI-167107, which is suitable for

large-scale preparation.[9]

Starting Material: 2-nitroresorcinol.

Key advantages: The reported route avoids the use of highly toxic reagents.

Confirmation: The final product structure was confirmed by ¹H NMR, ¹³C NMR, and Mass

Spectrometry.[9]

Note: For detailed, step-by-step synthesis protocols, researchers should refer to the primary

literature, such as Wang et al., 2013, as cited in related publications.[9]

In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity (K_d or K_i) of BI-167107 for its target

receptors.
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Preparation
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Workflow for a competitive radioligand binding assay.

Methodology Details:

Membrane Preparation: Membranes are prepared from cells overexpressing the human

β2AR.
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Competition Binding: A constant concentration of a suitable radioligand (e.g., [¹²⁵I]-

cyanopindolol) is incubated with the membranes in the presence of varying concentrations of

the unlabeled competitor ligand (BI-167107).

Equilibrium: The reaction is allowed to reach equilibrium.

Separation: The mixture is rapidly filtered through glass fiber filters to separate receptor-

bound radioligand from the unbound fraction.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of BI-167107 that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined by non-linear regression. The inhibition constant (K_i) is then

calculated using the Cheng-Prusoff equation.[10]

cAMP Accumulation Assay
This functional assay measures the ability of BI-167107 to stimulate the production of the

second messenger cyclic AMP (cAMP), providing a readout of its agonistic activity.

Methodology Details:

Cell Culture: Whole cells expressing the β2AR (e.g., CHO or HEK293 cells) are cultured.

Stimulation: Cells are incubated with varying concentrations of BI-167107 for a defined

period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified

using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a

reporter gene assay.[10][11]

Data Analysis: A dose-response curve is generated by plotting the cAMP level against the

logarithm of the agonist concentration. The EC₅₀ value (the concentration producing 50% of

the maximal response) is determined using a sigmoidal dose-response model.[11]

Conclusion
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BI-167107 is a highly potent, long-acting full agonist of the β2 adrenergic receptor with

significant activity at the β1AR as well. Its unique pharmacological profile, particularly its high

affinity and slow dissociation kinetics, has established it as a critical chemical tool for the

biophysical and structural characterization of β-adrenergic receptors. The data and protocols

summarized in this guide provide a foundational resource for researchers utilizing this

compound in studies of GPCR structure, function, and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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